molecular formula C16H16ClNOS B5789386 2-(benzylthio)-N-(4-chlorobenzyl)acetamide

2-(benzylthio)-N-(4-chlorobenzyl)acetamide

Cat. No. B5789386
M. Wt: 305.8 g/mol
InChI Key: QFTBRDBBBMMJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-N-(4-chlorobenzyl)acetamide, also known as BZT-1, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BZT-1 belongs to the class of phenyltropanes, which are structurally similar to cocaine and have been shown to possess stimulant and rewarding effects. In

Mechanism of Action

2-(benzylthio)-N-(4-chlorobenzyl)acetamide acts as a dopamine transporter (DAT) inhibitor, which means it blocks the reuptake of dopamine in the brain, leading to increased dopamine levels and a stimulant effect. 2-(benzylthio)-N-(4-chlorobenzyl)acetamide has also been shown to have a high affinity for the serotonin transporter (SERT), which may contribute to its antidepressant-like effect.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(4-chlorobenzyl)acetamide has been shown to increase dopamine and norepinephrine levels in the brain, leading to a stimulant effect. 2-(benzylthio)-N-(4-chlorobenzyl)acetamide has also been shown to increase serotonin levels in the brain, which may contribute to its antidepressant-like effect. However, 2-(benzylthio)-N-(4-chlorobenzyl)acetamide has also been shown to have potential toxic effects on the heart, liver, and kidneys, which may limit its use as a medication.

Advantages and Limitations for Lab Experiments

2-(benzylthio)-N-(4-chlorobenzyl)acetamide has been used in various lab experiments to study its pharmacological properties and potential therapeutic uses. One advantage of using 2-(benzylthio)-N-(4-chlorobenzyl)acetamide in lab experiments is its high potency and selectivity for DAT and SERT, which allows for more precise and targeted studies. However, one limitation of using 2-(benzylthio)-N-(4-chlorobenzyl)acetamide in lab experiments is its potential toxic effects, which may require the use of lower doses or alternative compounds.

Future Directions

There are several future directions for the study of 2-(benzylthio)-N-(4-chlorobenzyl)acetamide. One direction is to further investigate its potential as a medication for depression, ADHD, and substance abuse. Another direction is to study its potential toxic effects and develop safer compounds with similar pharmacological properties. Additionally, studying the structure-activity relationship of 2-(benzylthio)-N-(4-chlorobenzyl)acetamide and related compounds may lead to the development of more potent and selective DAT and SERT inhibitors.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-(4-chlorobenzyl)acetamide involves a multi-step process that starts with the reaction of 4-chlorobenzylbromide with sodium thiophenolate to form 4-chlorobenzylthiol. The thiol group is then protected with a benzyl group using benzyl chloride and potassium carbonate. The resulting compound is then reacted with N-acetyl-4-chlorobenzylamine to form 2-(benzylthio)-N-(4-chlorobenzyl)acetamide.

Scientific Research Applications

2-(benzylthio)-N-(4-chlorobenzyl)acetamide has been studied for its potential use as a medication for various disorders, including depression, attention deficit hyperactivity disorder (ADHD), and substance abuse. In preclinical studies, 2-(benzylthio)-N-(4-chlorobenzyl)acetamide has been shown to have an antidepressant-like effect in animal models of depression, as well as a stimulant effect in animal models of ADHD. 2-(benzylthio)-N-(4-chlorobenzyl)acetamide has also been shown to reduce the self-administration of cocaine and other drugs of abuse in animal models, suggesting its potential as a treatment for substance abuse.

properties

IUPAC Name

2-benzylsulfanyl-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c17-15-8-6-13(7-9-15)10-18-16(19)12-20-11-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTBRDBBBMMJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzylsulfanyl-N-[(4-chlorophenyl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.